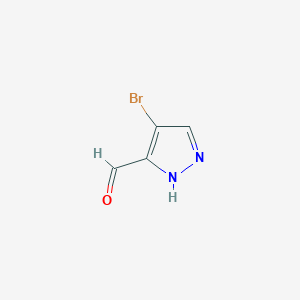

4-bromo-1H-pyrazole-5-carbaldehyde

描述

The Privileged Pyrazole (B372694) Scaffold: A Cornerstone of Organic and Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in the realms of organic synthesis and medicinal chemistry. nih.govmdpi.com This designation stems from its frequent appearance in a multitude of biologically active compounds and its versatile chemical nature. nih.govrroij.comdntb.gov.uanih.gov The pyrazole nucleus is a core component of numerous FDA-approved drugs, demonstrating its therapeutic potential across various disease areas. nih.gov

The significance of pyrazole scaffolds can be attributed to several key factors:

Diverse Biological Activities: Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. rroij.comnih.govglobalresearchonline.netmdpi.com This wide-ranging bioactivity makes them attractive targets for drug discovery programs.

Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries. rroij.comdntb.gov.ua This adaptability enables chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets.

Physicochemical Properties: The presence of nitrogen atoms in the pyrazole ring imparts favorable physicochemical properties, such as the ability to participate in hydrogen bonding, which is crucial for drug-receptor interactions. mdpi.comrroij.com

Synthetic Accessibility: A variety of synthetic methods have been developed for the construction of the pyrazole core, making it a readily accessible scaffold for synthetic chemists. dntb.gov.uanih.gov

The inherent properties of the pyrazole framework provide a robust foundation for the design and synthesis of new chemical entities with potential therapeutic applications.

Expanding the Chemical Universe: The Role of Halogenated Pyrazole Derivatives

The introduction of halogen atoms onto the pyrazole scaffold significantly expands its chemical utility and biological potential. Halogenation, the process of incorporating atoms like bromine, chlorine, or fluorine, can profoundly influence a molecule's properties. globalresearchonline.netnih.gov In the context of pyrazoles, halogenation offers several advantages:

Modulation of Reactivity: Halogen atoms act as versatile synthetic handles. For instance, a bromine atom can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.net This reactivity is fundamental to building molecular complexity.

Influence on Biological Activity: The presence and position of a halogen can alter the electronic distribution within the pyrazole ring, thereby affecting its binding affinity to biological targets. nih.gov Halogens can also enhance membrane permeability and metabolic stability, which are critical parameters in drug design.

Fine-tuning Physicochemical Properties: Halogenation can modify a compound's lipophilicity, acidity, and other physicochemical characteristics, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

The strategic placement of a halogen atom, as seen in 4-bromo-1H-pyrazole-5-carbaldehyde, therefore provides a powerful lever for chemists to manipulate both the synthetic and biological properties of pyrazole-based molecules.

A Key Intermediate: The Research Trajectory of this compound

The specific compound, this compound, has emerged as a particularly valuable intermediate in chemical research due to the synergistic combination of its functional groups. nih.gov The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions, to introduce new functionalities. evitachem.com Simultaneously, the bromine atom at the 4-position serves as a key site for further elaboration through cross-coupling reactions. researchgate.net

The research importance of this compound is evident in its application as a starting material for the synthesis of more complex, often biologically active, molecules. Its utility lies in its ability to serve as a scaffold upon which intricate molecular architectures can be constructed. The aldehyde allows for the extension of the carbon chain or the introduction of new ring systems, while the bromo group provides a reliable point of attachment for a diverse range of substituents. This dual reactivity makes it a highly sought-after building block in the development of novel compounds for medicinal chemistry and materials science. evitachem.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C4H3BrN2O nih.gov |

| Molecular Weight | 174.98 g/mol nih.gov |

| CAS Number | 287917-97-9 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

The strategic combination of a reactive aldehyde and a synthetically versatile bromine atom on a privileged pyrazole scaffold has solidified the position of this compound as a cornerstone intermediate in modern organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGFONONBAIDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007346-33-9, 287917-97-9 | |

| Record name | 4-Bromo-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-bromo-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profile and Diverse Chemical Transformations of 4 Bromo 1h Pyrazole 5 Carbaldehyde

Reactions Involving the Bromine Substituent at the 4-Position

The carbon-bromine bond at the 4-position of the pyrazole (B372694) ring is a key site for modifications, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These transformations are fundamental for introducing a variety of substituents and extending the molecular framework.

Nucleophilic Substitution Reactions with Various Nucleophiles

The bromine atom on the pyrazole ring can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides. evitachem.com This type of reaction is a direct method for introducing heteroatomic substituents at the 4-position. The reaction conditions typically involve a suitable solvent and may require elevated temperatures to proceed to completion.

Amination: Reaction with various aliphatic, aromatic, and heteroaromatic amines in the presence of a palladium catalyst and a ligand such as tBuBrettPhos can yield 4-aminopyrazole derivatives. nih.gov

Thiolation: Thiols can react to form 4-thioether-substituted pyrazoles.

Alkoxylation: Alkoxides can be used to introduce alkoxy groups at the 4-position.

These reactions expand the structural diversity of pyrazole-based compounds, allowing for the fine-tuning of their chemical and physical properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the 4-position of the pyrazole ring. mdpi.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of the 4-bromo-1H-pyrazole-5-carbaldehyde with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgdntb.gov.ualibretexts.org This reaction is highly efficient for creating biaryl and heteroaryl-aryl linkages. rsc.orgnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions

| Coupling Partner | Catalyst/Ligand | Base | Product | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-1H-pyrazole-5-carbaldehyde | Good |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | 4-(4-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde | High |

| Pyridine-3-boronic acid | P1 (XPhos-derived) | K₃PO₄ | 4-(Pyridin-3-yl)-1H-pyrazole-5-carbaldehyde | 61-86% nih.gov |

Sonogashira Coupling:

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net Copper-free variations of this reaction have also been developed. nih.gov The Sonogashira coupling is instrumental in the synthesis of alkynyl-substituted pyrazoles, which are valuable intermediates for further transformations. researchgate.netnih.gov

Table 2: Examples of Sonogashira Coupling Reactions

| Alkyne | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 4-(Phenylethynyl)-1H-pyrazole-5-carbaldehyde |

| Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | 4-((Trimethylsilyl)ethynyl)-1H-pyrazole-5-carbaldehyde |

| Ethynylpyridine | Pd(PPh₃)₄ / CuI | Piperidine | 4-(Pyridinylethynyl)-1H-pyrazole-5-carbaldehyde |

Reactions Centered on the Aldehyde Functionality at the 5-Position

The aldehyde group at the 5-position is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions Leading to Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. evitachem.com This transformation is a key step in the synthesis of pyrazole-5-carboxylic acids, which are important precursors for pharmaceuticals and agrochemicals. guidechem.com

Common oxidizing agents for this purpose include:

Potassium permanganate (KMnO₄) evitachem.comsemanticscholar.orgresearchgate.net

Chromium trioxide (CrO₃) evitachem.com

Vanadium catalysts in the presence of hydrogen peroxide (H₂O₂) researchgate.net

The resulting 4-bromo-1H-pyrazole-5-carboxylic acid can be further derivatized, for example, by esterification. semanticscholar.orgresearchgate.net

Table 3: Oxidation of this compound

| Oxidizing Agent | Solvent | Product |

| Potassium Permanganate | Water/Pyridine | 4-Bromo-1H-pyrazole-5-carboxylic acid |

| Chromium Trioxide | Acetone (Jones oxidation) | 4-Bromo-1H-pyrazole-5-carboxylic acid |

| V₂O₅ / H₂O₂ | Acetonitrile | 4-Bromo-1H-pyrazole-5-carboxylic acid |

Reduction Reactions to Corresponding Alcohols

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding (4-bromo-1H-pyrazol-5-yl)methanol. This reaction is typically carried out using mild reducing agents. evitachem.com

Common reducing agents include:

Sodium borohydride (NaBH₄) evitachem.com

Lithium aluminum hydride (LiAlH₄) evitachem.com

This transformation provides access to pyrazole-5-methanols, which can be used in further synthetic applications.

Table 4: Reduction of this compound

| Reducing Agent | Solvent | Product |

| Sodium Borohydride | Methanol/Ethanol | (4-Bromo-1H-pyrazol-5-yl)methanol |

| Lithium Aluminum Hydride | Diethyl ether/THF | (4-Bromo-1H-pyrazol-5-yl)methanol |

Condensation Reactions for Schiff Base Derivatives and Other Imine Formations

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). ekb.egresearchgate.netekb.egscielo.org.co This reaction is a straightforward method for introducing nitrogen-containing substituents at the 5-position. nih.gov The reaction is often catalyzed by a small amount of acid and may require refluxing in a suitable solvent like ethanol. ekb.egekb.eg These Schiff bases are of interest in medicinal chemistry due to their wide range of biological activities. researchgate.netscielo.org.co

Table 5: Condensation Reactions of this compound

| Amine | Solvent | Product (Schiff Base) |

| Aniline | Ethanol | N-((4-Bromo-1H-pyrazol-5-yl)methylene)aniline |

| 4-Methylaniline | Methylene Chloride | N-((4-Bromo-1H-pyrazol-5-yl)methylene)-4-methylaniline |

| 2-Aminophenol | Ethanol | 2-(((4-Bromo-1H-pyrazol-5-yl)methylene)amino)phenol |

Grignard Reactions for Carbon-Carbon Bond Formation

The aldehyde functional group at the 5-position of this compound is a key site for carbon-carbon bond formation through reactions with organometallic reagents, most notably Grignard reagents (R-MgX). This reaction follows the general mechanism of nucleophilic addition to a carbonyl group. The carbon atom of the Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.commasterorganicchemistry.com This addition leads to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding a secondary alcohol. adichemistry.comleah4sci.com

The general transformation can be represented as follows:

Nucleophilic Addition: The Grignard reagent (e.g., Methylmagnesium bromide) adds across the carbonyl double bond.

Protonation (Workup): An acid source (e.g., H₃O⁺) is added to protonate the resulting magnesium alkoxide salt to give the final alcohol product. leah4sci.com

This reaction is a versatile and widely used method for creating new carbon-carbon bonds, allowing for the introduction of a wide variety of alkyl, alkenyl, or aryl groups onto the pyrazole scaffold, depending on the specific Grignard reagent employed. masterorganicchemistry.comorganic-chemistry.org The resulting secondary alcohol, (4-bromo-1H-pyrazol-5-yl)(R)methanol, can then serve as a precursor for further synthetic modifications.

Table 1: Examples of Grignard Reactions with this compound

| Grignard Reagent (R-MgX) | R Group | Product Name | Product Class |

| Methylmagnesium bromide | Methyl | 1-(4-Bromo-1H-pyrazol-5-yl)ethanol | Secondary Alcohol |

| Phenylmagnesium bromide | Phenyl | (4-Bromo-1H-pyrazol-5-yl)(phenyl)methanol | Secondary Alcohol |

| Ethylmagnesium bromide | Ethyl | 1-(4-Bromo-1H-pyrazol-5-yl)propan-1-ol | Secondary Alcohol |

| Vinylmagnesium bromide | Vinyl | 1-(4-Bromo-1H-pyrazol-5-yl)prop-2-en-1-ol | Secondary Alcohol |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, which influences its characteristic reactivity. While it undergoes electrophilic substitution, its aromaticity makes it generally resistant to cycloaddition reactions where this aromatic character would be lost. researchgate.net

Electrophilic Substitutions on the Pyrazole Nucleus

Electrophilic aromatic substitution is a characteristic reaction of pyrazoles. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the ring. The pyrazole ring itself is electron-rich, and substitutions typically occur at the C4 position, which is the most nucleophilic center in an unsubstituted pyrazole. core.ac.uk

However, in this compound, the C4 position is already occupied by a bromine atom. Both the bromo group and the carbaldehyde group are electron-withdrawing and thus deactivate the pyrazole ring towards further electrophilic attack. cdnsciencepub.com Standard electrophilic substitution reactions such as nitration or further halogenation on this substrate would be challenging. If substitution were to occur, it would be directed to the only available carbon position on the ring, C3. Studies on similarly substituted pyrazoles, such as 4-bromo-1-phenylpyrazole, show that under forcing nitration conditions, substitution occurs on the more activated phenyl ring rather than the deactivated pyrazole ring, highlighting the reduced reactivity of the 4-substituted pyrazole nucleus. cdnsciencepub.com Direct halogenation of pyrazoles with reagents like N-halosuccinimides preferentially occurs at the C4 position, further indicating that the reactivity at other positions is significantly lower. researchgate.netbeilstein-archives.org

Table 2: Regioselectivity of Electrophilic Substitution on the Pyrazole Ring

| Position | Electronic Nature | Reactivity towards Electrophiles | Notes |

| C3 | Electron-deficient (adjacent to N) | Low | Potential site if C4 is blocked, but deactivated by adjacent substituents. |

| C4 | Electron-rich (in unsubstituted pyrazole) | High | Blocked by a bromine atom in the target molecule. core.ac.uk |

| C5 | Electron-deficient (adjacent to N) | Low | Occupied by a carbaldehyde group. |

Cycloaddition Reactions Involving the Pyrazole Ring

The aromatic nature of the pyrazole ring makes it a poor diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. Participation in such a reaction would require the disruption of the aromatic sextet, which is energetically unfavorable. researchgate.net Consequently, 1H-pyrazole derivatives like this compound are generally unreactive as dienes under standard Diels-Alder conditions.

However, specific non-aromatic isomers or activated derivatives of pyrazole can undergo cycloadditions. For instance, 4H-pyrazoles, which lack aromaticity, can act as effective dienes. nih.govnih.gov Their reactivity can be enhanced by electron-withdrawing groups at the C4 position. nih.govraineslab.com Additionally, pyrazolyl-2-azadienes have been shown to undergo Diels-Alder reactions with electron-poor dienophiles under microwave irradiation, providing a pathway to fused pyrazolo[3,4-b]pyridines. researchgate.net This specific reaction involves an exocyclic diene system rather than the pyrazole ring itself acting as the diene. For this compound, participation in cycloaddition reactions involving the core ring system is not a characteristic transformation.

Advanced Derivatization Strategies for Complex Pyrazole-Based Architectures

This compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The aldehyde and bromo functionalities, along with the reactive N-H group of the pyrazole ring, provide multiple handles for elaborate derivatization.

A prominent strategy involves the construction of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological and pharmacological importance. ias.ac.ind-nb.info This is typically achieved through condensation reactions. The aldehyde group of this compound can react with 5-aminopyrazoles or other compounds containing an amino group adjacent to a potential nucleophilic center. nih.govsemanticscholar.orgnih.gov The reaction proceeds via an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization to yield the fused bicyclic pyrazolo[1,5-a]pyrimidine core. nih.gov

These multi-step syntheses allow for the creation of diverse molecular libraries by varying the reaction partners. chim.it For example, reaction with different β-dicarbonyl compounds or their equivalents can lead to a wide range of substitution patterns on the newly formed pyrimidine ring. nih.gov Furthermore, the bromine atom at the C4 position can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity, although this is often performed on a protected pyrazole derivative. scielo.org.mx These advanced strategies demonstrate the utility of this compound as a versatile scaffold in medicinal and materials chemistry. chim.itevitachem.com

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-bromo-1H-pyrazole-5-carbaldehyde, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm. The single proton on the pyrazole (B372694) ring (C3-H) would likely resonate as a singlet around δ 7.5-8.5 ppm. The N-H proton of the pyrazole ring is expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. For the related compound 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole protons appear as singlets at δ 7.61 and δ 7.48 ppm in CDCl₃ rsc.org.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. This compound is expected to display four distinct signals. The carbonyl carbon of the aldehyde group would be the most deshielded, appearing significantly downfield (typically δ 180-195 ppm). The three carbon atoms of the pyrazole ring would have characteristic chemical shifts, with the bromine-substituted carbon (C4) appearing at a lower field than the other two.

2D NMR: To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. An HMBC experiment would be particularly crucial, showing correlations between the aldehyde proton and the C5 carbon of the pyrazole ring, as well as between the C3-H proton and the C4 and C5 carbons, thus confirming the substitution pattern.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Signal | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | 1 | ~13.0-15.0 | br s | N-H |

| ¹H NMR | 2 | ~9.8-10.2 | s | -CHO |

| ¹H NMR | 3 | ~8.0-8.5 | s | C3-H |

| ¹³C NMR | 1 | ~185 | C=O | |

| ¹³C NMR | 2 | ~140 | C3 | |

| ¹³C NMR | 3 | ~135 | C5 | |

| ¹³C NMR | 4 | ~95 | C4-Br |

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula, C₄H₃BrN₂O. The presence of the bromine atom is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound within a complex mixture and confirming its molecular weight. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can aid in identification. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for pyrazoles can include the loss of HCN, while aldehydes typically fragment via loss of a hydrogen radical (-1 amu) or the formyl radical (-29 amu).

Table 2: Predicted Mass Spectrometry Data for this compound (C₄H₃BrN₂O)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 174.95017 |

| [M+Na]⁺ | 196.93211 |

| [M-H]⁻ | 172.93561 |

| [M]⁺ | 173.94234 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of synthesized this compound and for its separation from reaction byproducts and starting materials.

In a typical Reverse-Phase HPLC (RP-HPLC) method, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks. A highly pure sample will exhibit a single, sharp peak with a characteristic retention time under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature). These methods are crucial for quality control in both research and industrial settings. researcher.lifeijcpa.in

Table 3: Representative HPLC Purity Analysis Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Isocratic or gradient (e.g., Acetonitrile/Water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Result | >95% Purity (by peak area) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum provides a distinct pattern of absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorptions include a broad band in the region of 3200-3400 cm⁻¹ for the N-H stretching vibration of the pyrazole ring. The C=O stretch of the aldehyde is a very strong and sharp absorption, expected around 1670-1700 cm⁻¹. The aldehydic C-H stretch typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Stretching vibrations for the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretch would appear in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (pyrazole) | 3200-3400 | Medium-Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aldehyde) | ~2720, ~2820 | Weak |

| C=O Stretch (aldehyde) | 1670-1700 | Strong, Sharp |

| C=N, C=C Stretch (pyrazole ring) | 1400-1600 | Medium |

| C-Br Stretch | 500-700 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the searched literature, analysis of related pyrazole carbaldehyde structures allows for educated predictions. nih.govresearchgate.net

It is expected that the pyrazole ring would be essentially planar. The carbaldehyde group may be co-planar with the ring to maximize conjugation, or slightly twisted. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the aldehyde oxygen or a nitrogen atom of an adjacent molecule, forming chains or dimeric structures. mdpi.com This technique is the gold standard for unambiguous confirmation of the molecular structure.

Table 5: Typical Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between atoms |

| Bond Angles (°) | Precise angles between bonded atoms |

| Intermolecular Interactions | Details of hydrogen bonding, π-stacking, etc. |

Computational Chemistry and Theoretical Investigations of 4 Bromo 1h Pyrazole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-bromo-1H-pyrazole-5-carbaldehyde. These computational methods provide a detailed picture of the molecule's geometry, orbital energies, and the distribution of electron density.

DFT calculations, often utilizing basis sets such as B3LYP/6-311G(d,p), can be used to optimize the molecular structure of this compound, predicting bond lengths, bond angles, and dihedral angles. kfupm.edu.sa For instance, studies on similar pyrazole-carbaldehyde derivatives have demonstrated that DFT is a reliable method for obtaining optimized geometries that are in good agreement with experimental data from X-ray crystallography. kfupm.edu.sa

The electronic properties derived from DFT calculations are crucial for understanding the molecule's stability and reactivity. Key parameters that can be calculated include the total energy, ionization potential, and electron affinity. A comprehensive DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, revealed a planar conformation, indicating that all constituent atoms lie within the same geometrical plane. nih.govresearchgate.net Similar planarity would be expected for this compound, which influences its interaction with other molecules.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Pyrazole (B372694) Derivative

| Property | Calculated Value |

| Total Energy | -X Hartrees |

| Ionization Potential | Y eV |

| Electron Affinity | Z eV |

| Dipole Moment | W Debye |

Note: The values in this table are illustrative and based on typical calculations for pyrazole derivatives. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals in this compound are critical determinants of its electrophilic and nucleophilic behavior.

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, which is rich in π-electrons. The presence of the bromine atom, an electron-withdrawing group, and the carbaldehyde group will influence the energy and distribution of the HOMO. The LUMO is likely to be distributed over the carbaldehyde group and the C4-C5 bond of the pyrazole ring, making these sites susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Data for a Pyrazole Derivative

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -1.5 | C=O, C4, C5 |

| HOMO | -6.8 | Pyrazole ring (N1, N2, C3) |

| HOMO-LUMO Gap | 5.3 | - |

Note: These values are representative and intended to illustrate the application of FMO theory. Precise values for this compound would need to be determined through specific calculations.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating areas of high electron density (negative potential) and blue indicating areas of low electron density (positive potential). researchgate.net

For this compound, the MEP surface would reveal the most electronegative region to be around the oxygen atom of the carbaldehyde group, making it a likely site for electrophilic attack. The hydrogen atom of the N-H group in the pyrazole ring would exhibit a positive potential, rendering it susceptible to deprotonation by a base. The bromine atom would also influence the charge distribution, creating a region of slightly positive potential on the adjacent carbon atom (C4).

Understanding the charge distribution is also crucial for predicting intermolecular interactions, such as hydrogen bonding, which can significantly affect the compound's physical properties and biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. eurasianjournals.com By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound and its interactions with solvent molecules or biological macromolecules. rsc.orgnih.govresearchgate.net

For a molecule like this compound, MD simulations can be used to study the rotation of the carbaldehyde group relative to the pyrazole ring, identifying the most stable conformations. Furthermore, if this compound were to be investigated as a potential drug candidate, MD simulations could be employed to study its binding stability within the active site of a target protein. tandfonline.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the transition states, intermediates, and products, thereby gaining a detailed understanding of the reaction pathway. researchgate.net

For example, the Vilsmeier-Haack reaction, which is often used to introduce a formyl group onto a pyrazole ring, can be studied computationally to understand its mechanism and regioselectivity. mdpi.comresearchgate.net Transition state calculations can determine the activation energy for each step of the reaction, providing a quantitative measure of the reaction rate. These calculations can also help to explain why certain isomers are formed preferentially over others.

Computational studies on the reactions of pyrazole derivatives have provided valuable insights into their chemical behavior, and similar approaches can be applied to understand the reactivity of the carbaldehyde group in this compound, such as in condensation or oxidation reactions.

Applications in Medicinal Chemistry and Biological Sciences of 4 Bromo 1h Pyrazole 5 Carbaldehyde Derivatives

Rational Design and Synthesis of Bioactive Analogs

The rational design of bioactive molecules often begins with a versatile starting material, and 4-bromo-1H-pyrazole-5-carbaldehyde serves this purpose effectively. The aldehyde group is a key synthon for constructing a diverse range of derivatives. nih.gov A primary and facile route to synthesizing the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction, which involves the formylation of hydrazones. nih.govevitachem.comnih.gov

Once formed, the carbaldehyde moiety allows for numerous chemical transformations:

Condensation Reactions: The aldehyde can react with various amino-nucleophiles. For instance, reaction with hydrazides, (thio)semicarbazides, and hydroxylamine yields corresponding hydrazones, (thio)semicarbazones, and oximes. nih.gov Condensation with p-substituted anilines affords Schiff bases (imino derivatives). mdpi.com

Knoevenagel Condensation: Reaction with active methylene compounds like malononitrile or ethyl cyanoacetate leads to the formation of α,β-unsaturated alkenyl derivatives. nih.gov

Multicomponent Reactions (MCRs): Pyrazole-4-carbaldehydes are valuable substrates in MCRs to build more complex heterocyclic systems. For example, they can react with amines and 2-mercaptoacetic acid to form pyrazol-4-yl-thiazolidin-4-ones or with active methylenes and malononitrile to produce fused pyran-pyrazole derivatives. Current time information in Pasuruan, ID.

These synthetic strategies allow for the systematic modification of the core structure, introducing various pharmacophoric features to modulate lipophilicity, electronic properties, and steric bulk, with the goal of enhancing biological activity and selectivity. uni.lunih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of the pyrazole (B372694) carbaldehyde scaffold, several key insights have been established across different biological activities.

Antimicrobial Activity: In a series of pyrazole clubbed imino phenyl derivatives, the nature of the substituent on the phenyl ring significantly influenced antibacterial activity. It was observed that the incorporation of electron-withdrawing groups, such as bromo and nitro groups, resulted in excellent activity against various bacterial strains, often superior to derivatives with electron-donating groups like methoxy. mdpi.com For pyrazole derivatives acting as DNA gyrase inhibitors, specific substitutions on linked aromatic systems are critical for potent activity. frontiersin.orgmdpi.com

Antifungal Activity: For antifungal pyrazole derivatives, the introduction of fluorine atoms can affect steric, lipophilic, and electronic parameters, often improving inhibitory effects. In one study, an isoxazole pyrazole carboxylate derivative showed particularly strong activity against Rhizoctonia solani.

Anticancer Activity: SAR studies on pyrazole analogues have revealed that the substitution pattern on aryl rings is integral to cytotoxic activity. For instance, in one series of pyrazole derivatives, a compound substituted with a 4-bromophenyl group at the pyrazole ring demonstrated the most potent anticancer activity against MCF-7, A549, and HeLa cancer cell lines. Another study found that a pyrazolyl analogue containing a pyridine nucleus was a promising anticancer agent against human colon cancer cells.

These studies help in identifying the key pharmacophoric features—such as the arrangement of hydrogen bond donors and acceptors, aromatic rings, and lipophilic groups—necessary for potent biological activity.

Investigation of Biological Targets and Proposed Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets, including enzymes and receptors.

DNA Gyrase: A significant body of research has identified pyrazole derivatives as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. mdpi.com This inhibition leads to bacterial cell death. N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, for example, were designed as DNA gyrase inhibitors, with some compounds strongly inhibiting S. aureus and B. subtilis DNA gyrase. frontiersin.org The inhibitory activity often correlates well with the minimum inhibitory concentration (MIC) values, confirming that DNA gyrase is a primary target for their antibacterial action. frontiersin.org Computational docking studies have further elucidated that the pyrazole ring plays a vital role in binding to the active site of these enzymes.

| Compound | Target Organism | Target Enzyme | IC₅₀ (µM) |

| Schiff base 8a | B. subtilis | DNA gyrase | 8.87 ± 0.45 |

| Schiff base 8a | S. aureus | DNA gyrase | 9.54 ± 0.62 |

| Schiff base 9b | B. subtilis | DNA gyrase | 10.47 ± 0.55 |

| Schiff base 9b | S. aureus | DNA gyrase | 14.25 ± 0.42 |

| Ciprofloxacin | B. subtilis | DNA gyrase | 26.31 ± 1.64 |

| Ciprofloxacin | S. aureus | DNA gyrase | 29.72 ± 1.32 |

Data sourced from multiple studies.

Kinases: The pyrazole scaffold is a well-established core for the development of protein kinase inhibitors, which are crucial targets in cancer therapy. Pyrazole-based compounds have been developed as inhibitors for a multitude of kinases. For example, AT9283 is a multitargeted inhibitor with potent activity against Aurora kinases, JAK2, and Abl (T315I). Other derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase and Akt1 kinase. The pyrazole-benzimidazole core has been identified as a good fragment starting point for discovering Aurora kinase inhibitors due to its structural features that allow for favorable interactions within the kinase's active site.

While extensive research has focused on the enzyme inhibitory properties of pyrazole derivatives, their interaction with cell surface receptors is also an area of investigation. The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a key target for antiemetic drugs. nih.gov Although direct studies on this compound derivatives as 5-HT3A antagonists are limited, related heterocyclic scaffolds provide a strong rationale for such investigations. For example, indazoles, which are isomers of pyrazoles, have been identified as potent 5-HT3 receptor antagonists. This suggests that the pyrazole nucleus has the potential to be tailored for potent and selective antagonism of this receptor.

Furthermore, pyrazole derivatives have been synthesized and evaluated for activity at other receptors, such as histamine receptors. In one study, pyrazoles designed as potential histamine H3-receptor antagonists showed only weak activity, highlighting the specific structural requirements for potent receptor modulation.

Derivatives of pyrazole carbaldehydes exhibit a broad spectrum of antimicrobial activities. nih.gov

Antibacterial Activity: Many pyrazole derivatives show potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-thiazole hybrids are effective against S. aureus and Klebsiella planticola. Some novel pyrazole derivatives have demonstrated exceedingly high activity against Escherichia coli and Streptococcus epidermidis, with MIC values as low as 0.25 µg/mL. The mechanism is often linked to the inhibition of essential bacterial enzymes like DNA gyrase. frontiersin.orgmdpi.com

Antifungal Activity: Pyrazole derivatives are also effective against various fungal pathogens. Fluorinated pyrazole aldehydes have shown moderate to good activity against phytopathogenic fungi such as F. oxysporum, S. sclerotiorum, and F. culmorum. Pyrazole carboxamides have been developed as commercial fungicides that act by inhibiting succinate dehydrogenase.

Antitubercular Activity: The pyrazole scaffold has been incorporated into molecules designed to combat Mycobacterium tuberculosis. For example, some pyrazole-clubbed imino derivatives have been evaluated for their antitubercular efficacy. mdpi.com

| Compound/Derivative Type | Organism | Activity (MIC/EC₅₀) |

| Compound 3 | E. coli | 0.25 µg/mL |

| Compound 4 | S. epidermidis | 0.25 µg/mL |

| Ciprofloxacin (Standard) | E. coli | 0.5 µg/mL |

| Compound 2 | A. niger | 1 µg/mL |

| Clotrimazole (Standard) | A. niger | 2 µg/mL |

| Isoxazole pyrazole carboxylate 7ai | R. solani | 0.37 µg/mL |

| Schiff base 8a | E. coli | 0.97 µg/mL |

| Schiff base 8a | C. albicans | 7.81 µg/mL |

Data compiled from multiple studies.

The pyrazole nucleus is a key component in many compounds designed for their anticancer properties. Derivatives have been shown to inhibit the growth of a wide range of human cancer cell lines, including those from breast, lung, leukemia, and colon cancers.

The mechanisms underlying these antiproliferative effects are varied. As discussed, many pyrazole derivatives function as kinase inhibitors, targeting signaling pathways essential for tumor growth and survival. Other proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of tubulin polymerization, which disrupts cell division. For example, one pyrazole derivative was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 µM and showed potent growth inhibition against leukemia (K562) and lung (A549) cancer cells, with GI₅₀ values of 0.021 µM and 0.69 µM, respectively.

| Compound/Derivative | Cell Line | Activity (IC₅₀ / GI₅₀) |

| 4-Bromophenyl Pyrazole Derivative | MCF-7 (Breast) | 5.8 µM |

| 4-Bromophenyl Pyrazole Derivative | A549 (Lung) | 8.0 µM |

| 4-Bromophenyl Pyrazole Derivative | HeLa (Cervical) | 9.8 µM |

| Pyrazole 5b | K562 (Leukemia) | 0.021 µM |

| Pyrazole 5b | A549 (Lung) | 0.69 µM |

| Pyrazole 5b | MCF-7 (Breast) | 1.7 µM |

| Pyrazole Derivative 1 | HCT-116 (Colon) | 4.2 µM |

Data compiled from multiple studies.

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a well-established scaffold in the design of compounds with significant anti-inflammatory and analgesic activities. mdpi.compharmaguideline.com Derivatives of pyrazole have been extensively explored for their potential to treat pain and inflammation, leading to the development of notable drugs like celecoxib, a selective COX-2 inhibitor. mdpi.comnih.govmdpi.com The therapeutic action of many pyrazole-based anti-inflammatory agents is rooted in their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—mediators of inflammation and pain. mdpi.comnih.gov

Research has shown that specific structural modifications on the pyrazole ring can significantly influence the potency and selectivity of these compounds. For instance, the substitution pattern on the pyrazole core plays a critical role in its interaction with the active site of COX enzymes. nih.gov The aldehyde group at the 5-position of this compound offers a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, which can be screened for anti-inflammatory and analgesic effects. alliedacademies.org

Several studies have reported pyrazole derivatives with potent anti-inflammatory and analgesic properties, often comparable or superior to standard drugs like indomethacin and aspirin. nih.govnih.govsemanticscholar.org The anti-inflammatory activity is commonly evaluated using models like carrageenan-induced paw edema in rats, while analgesic effects are assessed through tests such as the acetic acid-induced writhing test and the hot plate test. alliedacademies.orgsemanticscholar.orgderpharmachemica.com For example, certain 1-phenyl-1H-pyrazole derivatives have demonstrated strong anti-inflammatory activity in rats and considerable analgesic and antipyretic activities. semanticscholar.org A novel pyrazole derivative, FR140423, not only showed potent anti-inflammatory effects as a selective COX-2 inhibitor but also exhibited unique morphine-like analgesic effects. nih.gov

The development of pyrazole derivatives continues to be a promising area of research for new anti-inflammatory and analgesic agents with potentially improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

| Compound Type | Key Structural Features | Observed Activity | Model/Target |

|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazoles | Varied substituents at positions 1, 3, and 5 | Significant anti-inflammatory and analgesic activity. derpharmachemica.com | Carrageenan-induced paw edema, Acetic acid-induced writhing. derpharmachemica.com |

| Pyrazole-Pyrazoline Hybrids | Combined pyrazole and pyrazoline scaffolds | Inhibition of LPS-induced TNF-α release and reduction of xylene-induced ear edema. tandfonline.com | In vitro and in vivo inflammation models. tandfonline.com |

| FR140423 | 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | Potent, selective COX-2 inhibition; anti-inflammatory and unique morphine-like analgesic effects. nih.gov | Recombinant human COX enzymes, carrageenan-induced paw edema, yeast-induced hyperalgesia, tail-flick test. nih.gov |

| 1-Phenyl-1H-pyrazole Derivatives | Acetic acid group at position 5 | Strong anti-inflammatory, appreciable analgesic, and antipyretic activities. semanticscholar.org | Inflammation models in rats; analgesic and antipyretic models in mice and rats. semanticscholar.org |

Pyrazole Derivatives as Key Pharmacophores in Drug Discovery Programs

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity, making it a cornerstone in drug discovery. mdpi.comnih.govmdpi.com Its metabolic stability and versatile chemical nature allow for the synthesis of a vast number of derivatives with a wide spectrum of biological activities. nih.govnih.gov The presence of the pyrazole nucleus in numerous FDA-approved drugs underscores its therapeutic importance across various disease areas, including inflammation, cancer, and infectious diseases. nih.govnih.govnih.gov

The success of pyrazole as a pharmacophore can be attributed to several factors:

Structural Versatility : The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of its physicochemical properties, such as lipophilicity and solubility, to optimize pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov

Bioisosteric Replacement : The pyrazole ring often serves as a bioisostere for other aromatic or heterocyclic rings, like benzene or thiazole. mdpi.com This substitution can lead to improved potency, selectivity, and drug-like properties. mdpi.com

Hydrogen Bonding Capability : The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov

Metabolic Stability : The pyrazole ring is generally resistant to metabolic degradation, which contributes to improved bioavailability and duration of action for drugs containing this scaffold. nih.gov

A significant number of blockbuster drugs incorporate the pyrazole moiety. For instance, sildenafil (Viagra) contains a fused pyrazole ring and is used to treat erectile dysfunction and pulmonary hypertension. nih.govnih.gov In oncology, several protein kinase inhibitors, such as crizotinib, ruxolitinib, and ibrutinib, feature a pyrazole core and have revolutionized the treatment of specific cancers. nih.govmdpi.comnih.gov The anti-inflammatory drug celecoxib and the anti-obesity drug rimonabant further exemplify the broad therapeutic applicability of this scaffold. nih.govmdpi.comnih.gov The continued approval of novel pyrazole-containing drugs highlights the sustained interest and success of this heterocycle in modern drug discovery programs. nih.govnih.gov

| Drug Name | Therapeutic Area | Role of Pyrazole Core |

|---|---|---|

| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | Forms part of the fused heterocyclic system essential for phosphodiesterase 5 (PDE5) inhibition. nih.govnih.gov |

| Celecoxib | Anti-inflammatory | Core scaffold for achieving selective inhibition of the COX-2 enzyme. nih.govnih.gov |

| Ruxolitinib | Oncology (Myelofibrosis, Polycythemia Vera) | Acts as a key framework for Janus kinase (JAK) inhibition. nih.govmdpi.com |

| Crizotinib | Oncology (Non-Small Cell Lung Cancer) | Serves as the central structure for inhibiting the ALK and ROS1 kinases. mdpi.comnih.gov |

| Ibrutinib | Oncology (Leukemia, Lymphoma) | Part of the structure that irreversibly inhibits Bruton's tyrosine kinase (BTK). nih.gov |

Development of Fused and Bridged Heterocyclic Systems with Enhanced Biological Activity

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more complex fused and bridged heterocyclic systems. semanticscholar.org The aldehyde functional group is a versatile handle for various cyclization and condensation reactions, allowing for the construction of novel polycyclic structures with potentially enhanced biological activities. semanticscholar.orgmdpi.com Fusing the pyrazole ring with other heterocyclic systems is a common strategy in medicinal chemistry to create molecules with improved potency, selectivity, and novel mechanisms of action. mdpi.comdrugbank.com

The synthesis of fused pyrazoles, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazoloquinazolines, often utilizes pyrazole derivatives with reactive functional groups like amines or aldehydes. mdpi.com For example, 5-amino-1H-pyrazole-4-carbaldehyde can undergo Friedländer condensation with compounds containing an active methylene group to yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org Similarly, the aldehyde group in this compound can react with various binucleophiles to construct a wide range of fused heterocyclic systems. These fused systems often exhibit a broader spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. mdpi.com

The rationale behind creating fused systems is that the resulting molecule may interact with biological targets in a way that is different from the individual components, a concept known as molecular hybridization. This can lead to:

Enhanced Binding Affinity : The rigid, polycyclic structure of a fused system can pre-organize the key pharmacophoric features in an optimal conformation for binding to a target, leading to increased potency.

Multi-Target Activity : The new molecule might be able to interact with multiple biological targets simultaneously, which can be advantageous for treating complex diseases like cancer.

Novel Biological Profiles : Fusing different heterocyclic rings can result in compounds with entirely new biological activities that were not present in the parent molecules.

The fusion of a pyrazole scaffold with other skeletons has created a class of molecules with significant potential in medicinal chemistry. drugbank.com Research continues to explore new synthetic routes to access novel fused and bridged pyrazole systems, with the aim of discovering next-generation therapeutic agents with superior efficacy and safety profiles. mdpi.comdrugbank.com

Exploration of 4 Bromo 1h Pyrazole 5 Carbaldehyde in Materials Science and Agrochemicals

Integration of Pyrazole (B372694) Moieties into Organic Electronic Materials (e.g., OLEDs, Semiconductors)

The unique electronic properties of the pyrazole ring have led to its integration into materials for organic electronics. researchgate.net Pyrazole derivatives, particularly pyrazolines, are recognized for their photophysical properties, which are advantageous for applications in organic light-emitting diodes (OLEDs) and as charge-transporting materials. researchgate.net

Research into pyrazoline derivatives has highlighted their utility as blue-emitting materials and their high hole-transport efficiency. researchgate.net These compounds are noted for their high fluorescence quantum yield, making them suitable for use in electroluminescent devices. researchgate.net The structural versatility of the pyrazole core allows for fine-tuning of the electronic and photophysical properties through the introduction of various substituents. royal-chem.com For instance, carbazole-π-imidazole derivatives have been developed as bipolar blue-emitting materials for non-doped deep-blue OLEDs. nih.gov In these designs, different functional groups act as donors and acceptors to achieve desired performance, such as high external quantum efficiency (EQE) and specific CIE color coordinates. nih.gov Devices using such materials have achieved deep-blue electroluminescence with a maximum luminance of 11,364 cd/m² and a maximum EQE of 4.43%. nih.gov

Furthermore, derivatives combining carbazole and diphenyl imidazole have been synthesized and tested as fluorescent emitters in OLEDs, demonstrating deep-blue emissions. mdpi.com These materials can also function as hosts for phosphorescent emitters, with green-emitting devices showing maximum quantum efficiencies of 8.3%. mdpi.com The development of such bifunctional materials, capable of both emitting light and transporting charge, is a key area of research in organic electronics. mdpi.com The adaptability of the pyrazole scaffold is crucial for creating new materials with specific properties for conductive polymers and photovoltaic applications. royal-chem.com

Pyrazole-Based Ligands in Coordination Chemistry

The pyrazole moiety is an excellent chelating agent for transition metals, making it a cornerstone in the field of coordination chemistry. researchgate.net The presence of two adjacent nitrogen atoms—one acidic (NH) and one basic (N)—allows for a variety of coordination modes. nih.gov Pyrazoles can coordinate to a metal center as a neutral ligand or, after deprotonation, as a pyrazolate anion, which can bridge multiple metal centers to form polynuclear complexes. nih.gov This amphiprotic character contributes to the rich coordination chemistry of pyrazoles. nih.gov

N-unsubstituted pyrazoles are particularly versatile ligands due to their proton-responsive nature, which is valuable in materials chemistry and homogeneous catalysis. nih.gov Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, have been a focus of significant research, as they rigidly position two protic pyrazole groups, enabling unique metal-ligand cooperation in catalytic processes. nih.gov The flexible design of pyrazole-based ligands has led to a wide diversity of metal complexes with applications in catalysis, bioinorganic modeling, and supramolecular chemistry. nih.gov

The table below summarizes examples of coordination complexes formed with pyrazole-derivative ligands, showcasing their structural diversity.

| Ligand Type | Metal Ion(s) | Resulting Complex Formula |

| 3-tert-butyl-4-cyano pyrazole | Co, Mn | Octahedral Co and Mn complexes |

| 3,5-bis(2-pyridyl)pyrazole | Co(II), Ni(II), Zn(II), Cd(II) | [ML(NO3)]·xH2O, [ML(NCS)]·H2O |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II) | [Cd(L1)2Cl2], Cu(L1)2(C2H5OH)22 |

| 3,4,5-trimethyl-1H-pyrazole | Cu(II) | Chloride-bridged 2:1 ligand-to-metal complex |

Data compiled from multiple sources. researchgate.netnih.govresearchgate.net

These complexes are not only structurally interesting but also exhibit functional properties. For example, certain pyrazole-acetamide derived complexes have shown promising antibacterial activity. nih.gov The ability to synthesize a vast array of pyrazole-based ligands allows for the systematic design of coordination complexes with tailored electronic, magnetic, and catalytic properties.

Agrochemical Applications of Pyrazole Derivatives (e.g., Pesticides, Herbicides)

Pyrazole derivatives have made a significant impact in the agrochemical industry, with numerous commercial products used as fungicides, insecticides, and herbicides. ccspublishing.org.cnclockss.org The pyrazole ring is considered a vital active fragment that imparts broad-spectrum biological activity. ccspublishing.org.cn The success of this chemical class is due to its versatility and the ability to modify the pyrazole scaffold to optimize efficacy, selectivity, and safety. clockss.org

Herbicides: Several commercial herbicides are based on the pyrazole structure. clockss.org A major class of pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org This inhibition disrupts a critical pathway in plants, leading to bleaching symptoms and necrosis. clockss.org Another class of pyrazole herbicides inhibits protoporphyrinogen oxidase (PPO), also resulting in plant death. clockss.org

Fungicides and Insecticides: In fungicide development, pyrazole derivatives often act as respiration inhibitors by targeting complex II (succinate dehydrogenase inhibitors, SDHIs) or complex III in the mitochondrial respiratory chain. clockss.org This disruption of ATP production is lethal to the target fungi. researchgate.net For insecticides, a prominent mode of action involves blocking the GABA-controlled chloride channel in neurons, which disrupts the central nervous system of the insect. researchgate.net Fipronil is a well-known example of this class. researchgate.net

The following table details some key pyrazole-based agrochemicals and their modes of action.

| Compound Name | Agrochemical Type | Mode of Action |

| Pyrasulfotole | Herbicide | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor |

| Pyraflufen-ethyl | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor |

| Penthiopyrad | Fungicide | Complex II Respiration Inhibitor (SDHI) |

| Pyraclostrobin | Fungicide | Complex III Respiration Inhibitor (QoI) |

| Fipronil | Insecticide | GABA-gated chloride channel blocker |

| Tolfenpyrad | Insecticide | Mitochondrial electron transport inhibitor (METI) |

Data compiled from multiple sources. ccspublishing.org.cnclockss.orgresearchgate.net

The ongoing research in this field focuses on discovering new pyrazole derivatives with improved crop safety, higher efficacy, and novel mechanisms of action to combat resistance. ccspublishing.org.cnacs.org

Future Perspectives and Emerging Directions in 4 Bromo 1h Pyrazole 5 Carbaldehyde Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve volatile organic solvents and harsh reaction conditions. thieme-connect.comtandfonline.com The future of synthesizing 4-bromo-1H-pyrazole-5-carbaldehyde and its derivatives is increasingly geared towards green and sustainable chemistry principles. thieme-connect.com This shift aims to reduce the environmental impact and improve the cost-effectiveness of chemical production.

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating methods. rsc.org For instance, the four-component condensation to create pyranopyrazoles has been shown to be much faster with microwave irradiation. rsc.org

Use of Green Solvents: Researchers are exploring the use of environmentally benign solvents like water, ethanol, and deep eutectic solvents (DESs). thieme-connect.comthieme-connect.com DESs are particularly promising as they are biodegradable, have low toxicity, and can dissolve a wide range of organic and inorganic compounds, often leading to accelerated reaction rates and high selectivity. thieme-connect.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions represents a significant step towards sustainability. tandfonline.com Using organic ionic salts like tetrabutylammonium bromide can facilitate reactions at room temperature without the need for a solvent, offering a clean and practical method for synthesizing pyrazole derivatives. tandfonline.com

Table 1: Comparison of Sustainable Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Representative Catalyst/Condition | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | L-tyrosine, Potassium t-butoxide | rsc.org |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, recyclable | Choline chloride-based DESs | thieme-connect.com |

| Aqueous Synthesis | Environmentally benign, low cost | CeO2/SiO2, CTAB | thieme-connect.com |

| Solvent-Free Conditions | Reduced waste, simplified workup | Tetrabutylammonium Bromide (TBAB) | tandfonline.com |

| Heterogeneous Catalysis | Catalyst reusability, easy separation | SnO–CeO2 nanocomposite | researchgate.net |

Advanced Functionalization and Diversification of the Pyrazole Core for Targeted Applications

The this compound scaffold is a versatile platform for creating a diverse library of compounds. The bromine atom and the aldehyde group are key functional handles that allow for extensive chemical modification. Future research will focus on leveraging these reactive sites to synthesize novel molecules with tailored properties for specific applications.

Functionalization at the Bromine Position (C4): The bromine atom at the C4 position is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, which can significantly modulate the electronic and steric properties of the molecule. This diversification is crucial for tuning the biological activity of the resulting compounds. researchgate.netnih.gov

Derivatization of the Carbaldehyde Group (C5): The aldehyde group is a highly versatile functional group that can participate in numerous chemical transformations. It serves as a key building block for creating more complex heterocyclic systems. dntb.gov.uaresearchgate.net Future directions include:

Schiff Base Formation: Condensation with various amines to form Schiff bases, which are known to be important intermediates and possess their own range of biological activities.

Condensation Reactions: Reaction with active methylene compounds to generate a variety of fused and tethered heterocyclic systems, such as pyranopyrazoles. mdpi.com

Reductive Amination: Conversion of the aldehyde to an amine, providing a route to a different class of derivatives.

Wittig and Related Reactions: To introduce carbon-carbon double bonds, extending the conjugation of the system.

The strategic functionalization of both the C4 and C5 positions allows for the creation of highly diversified molecular libraries. This is essential for exploring structure-activity relationships (SAR) and identifying lead compounds for drug discovery and materials science. nih.govnih.gov

Computational-Driven Design and Optimization of Pyrazole-Based Therapeutics and Materials

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of novel compounds. eurasianjournals.comeurasianjournals.com For pyrazole-based research, computational methods are being used to accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions. eurasianjournals.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. eurasianjournals.com For pyrazole derivatives, docking studies help to understand how substitutions on the pyrazole ring influence binding affinity and selectivity, guiding the design of more potent and specific inhibitors for targets like protein kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov By identifying key molecular descriptors that correlate with activity, 2D and 3D-QSAR models can predict the potency of newly designed pyrazole derivatives before they are synthesized. nih.govmdpi.com

Density Functional Theory (DFT): DFT calculations provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. eurasianjournals.comnih.govresearchgate.net This method is used to optimize molecular geometries, calculate energy gaps, and analyze molecular orbitals, which helps in understanding the reactivity and stability of new pyrazole compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.commdpi.com These simulations can validate the stability of ligand-protein complexes predicted by molecular docking and provide insights into the conformational changes that occur upon binding. mdpi.com

The integration of these computational approaches allows for a comprehensive in silico evaluation of novel pyrazole derivatives, predicting their therapeutic potential, pharmacokinetic properties (ADMET), and toxicity before committing to costly and time-consuming laboratory synthesis.

Table 2: Application of Computational Methods in Pyrazole Research

| Computational Method | Primary Application | Key Insights Provided | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinity | Ligand-receptor interactions, binding energy | nih.gov |

| QSAR | Predicting biological activity | Structure-activity relationships, identification of key descriptors | nih.govmdpi.com |

| DFT Calculations | Analyzing electronic structure and reactivity | Optimized geometry, energy levels (HOMO/LUMO), reactivity descriptors | eurasianjournals.comresearchgate.net |

| Molecular Dynamics (MD) | Simulating dynamic behavior | Stability of complexes, conformational changes | eurasianjournals.commdpi.com |

Expanding the Scope of Biological Evaluation and Mechanism of Action Studies

While pyrazole derivatives are known for a broad spectrum of biological activities, there is a continuous need to explore new therapeutic areas and to gain a deeper understanding of their mechanisms of action. mdpi.comresearchgate.netmdpi.com Future research will involve more extensive biological screening and detailed mechanistic studies.

Broadened Screening Panels: Derivatives of this compound should be screened against a wider array of biological targets. This includes diverse cancer cell lines, various microbial strains (including drug-resistant ones), and a range of enzymes and receptors involved in inflammatory and neurodegenerative diseases. mdpi.comnih.gov This broad-based screening increases the chances of discovering novel therapeutic applications.

Mechanism of Action (MoA) Elucidation: Moving beyond preliminary activity screening, it is crucial to understand how these molecules exert their biological effects at the molecular level. This involves identifying the specific cellular targets and pathways they modulate. frontiersin.org For example, studies have investigated the ability of pyrazole derivatives to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) in inflammatory pathways or to modulate the activity of protein kinases in cancer signaling. nih.govfrontiersin.org Other studies have explored their role as antioxidants by examining their effects on NADPH oxidase activity and reactive oxygen species (ROS) production. nih.gov

In Vivo and Preclinical Studies: Promising candidates identified through in vitro screening and computational analysis must be advanced to more complex biological models. This includes evaluation in animal models of disease to assess efficacy, pharmacokinetics, and safety profiles. nih.govnih.gov The use of advanced models, such as 3D microtissue cultures, can also provide more predictive data on drug efficacy before moving to in vivo studies. nih.govmdpi.com

Patent Landscape and Commercial Development Opportunities

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous commercially successful drugs. researchgate.netnih.govresearchgate.net This established track record highlights the significant commercial potential of novel pyrazole derivatives.

Intellectual Property: The synthetic versatility of this compound allows for the creation of large, diverse chemical libraries, which are highly valuable for patent applications. The ability to generate novel chemical entities with distinct substitution patterns is key to establishing a strong intellectual property position.

Therapeutic Markets: Given the wide range of demonstrated biological activities, derivatives of this compound have potential applications in several major therapeutic markets, including:

Oncology: As inhibitors of protein kinases and other targets in cancer pathways. nih.govmdpi.com

Anti-inflammatory: As inhibitors of enzymes like COX-2. frontiersin.org

Infectious Diseases: As novel antibacterial and antifungal agents. researchgate.net

Metabolic Diseases: As potential agents for conditions like diabetes. nih.govpharmajournal.net

Agrochemicals and Materials Science: Beyond pharmaceuticals, pyrazole derivatives are used in agrochemicals as fungicides and insecticides. nih.gov The unique photophysical properties that can be engineered through functionalization also open up opportunities in materials science, for example, in the development of organic light-emitting diodes (OLEDs).

The aldehyde functionality of this compound makes it an ideal starting point for combinatorial chemistry and high-throughput screening campaigns, which are standard practices in the pharmaceutical and agrochemical industries for lead discovery. researchgate.net The continued exploration of this scaffold is likely to yield new commercial products and patents in the coming years.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。